Cas no 123437-16-1 (Coelenterazine F)

Coelenterazine F 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrazin-3(7H)-one,2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)-8-(phenylmethyl)-
- 8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one
- COELENTERAZINE F
- Imidazo[1,2-a]pyrazin-3(7H)-one,2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)-8-(phenylmethyl...
- CLZ-F
- CLZN-F
- COELENTERAZINE-F, SYNTHETIC
- 2-(P-FLUOROBENZYL)-6-(P-HYDROXYPHENYL)-8-BENZYLIMIDAZO[1,2-A]PYRAZIN-3-(7H)-ONE
- 2-(P-FLUOROBENZYL)-6-(P-HYDROXYPHENYL)-8-BENZYLIMIDAZO[1,2-A]PYRAZINE-3-(7H)-ONE
- SCHEMBL13401854
- AKOS015910646
- 8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol
- DTXSID50376388
- 123437-16-1
- 8-benzyl-2-(4-fluorobenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol
- coelenterazine-f
- FT-0624020
- TQP1619
- Coelenterazine F
-
- インチ: InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,28,31H,14-15H2
- InChIKey: VEADHSBKGZIWMA-UHFFFAOYSA-N
- SMILES: FC1C=CC(CC2=NC3=C(NC(=CN3C2=O)C2C=CC(O)=CC=2)CC2C=CC=CC=2)=CC=1
計算された属性
- 精确分子量: 425.15400
- 同位素质量: 425.154
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 798
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6
- トポロジー分子極性表面積: 64.9A^2
じっけんとくせい
- Color/Form: ソリッド
- 密度みつど: 1.3
- ゆうかいてん: >200℃
- Boiling Point: 596.7°Cat760mmHg
- フラッシュポイント: 314.7°C
- Refractive Index: 1.666
- Solubility: Soluble in ethanol, methanol
- PSA: 70.39000
- LogP: 4.71590
- 最大波長(λmax): 437nm
Coelenterazine F Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C216425-5mg |
Coelenterazine F |
123437-16-1 | 5mg |
$ 1220.00 | 2022-04-01 | ||
TRC | C216425-1mg |
Coelenterazine F |
123437-16-1 | 1mg |
$ 370.00 | 2022-04-01 | ||
TRC | C216425-2.5mg |
Coelenterazine F |
123437-16-1 | 2.5mg |
$ 585.00 | 2022-04-01 |
Coelenterazine F 関連文献
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Tianyu Jiang,Lupei Du,Minyong Li Photochem. Photobiol. Sci. 2016 15 466
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Tianyu Jiang,Xingye Yang,Yubin Zhou,Ilia Yampolsky,Lupei Du,Minyong Li Org. Biomol. Chem. 2017 15 7008
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Xiaowen Yu,Daniel Scott,Emre Dikici,Smita Joel,Sapna Deo,Sylvia Daunert Analyst 2019 144 3250
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Natalia P. Malikova,Aren J. Borgdorff,Eugene S. Vysotski Photochem. Photobiol. Sci. 2015 14 2213
Coelenterazine Fに関する追加情報
Comprehensive Guide to Coelenterazine F (CAS No. 123437-16-1): Properties, Applications, and Research Insights
Coelenterazine F (CAS No. 123437-16-1) is a synthetic analog of the naturally occurring coelenterazine family, renowned for its pivotal role in bioluminescence research. As a luciferin substrate, it exhibits exceptional reactivity with luciferase enzymes, making it indispensable in molecular imaging, high-throughput screening, and live-cell tracking. Researchers increasingly favor Coelenterazine F for its enhanced signal-to-noise ratio and thermal stability compared to traditional variants like Coelenterazine h or native coelenterazine.
The chemical structure of Coelenterazine F features a modified imidazopyrazinone core, optimizing its quantum yield and emission kinetics. With a peak emission wavelength of approximately 480–490 nm, it aligns perfectly with GFP-filter sets in microscopy systems. This property has spurred its adoption in BRET (Bioluminescence Resonance Energy Transfer) assays, where precise protein-protein interaction studies are critical. Recent publications highlight its utility in GPCR signaling research and cancer metastasis monitoring.
One of the most searched questions regarding Coelenterazine F is: "How does Coelenterazine F compare to other substrates like EnduRen or ViviRen?" Unlike these cell-permeable analogs, Coelenterazine F offers superior extracellular detection sensitivity, making it ideal for secreted reporter systems. Its low autoluminescence minimizes background interference—a frequent pain point in luciferase-based assays. Moreover, its compatibility with CRISPR-engineered luciferases positions it at the forefront of genome editing validation workflows.
From an SEO perspective, trending queries such as "Coelenterazine F protocol optimization" and "best luciferin for in vivo imaging" reflect growing demand for application-specific guidance. Studies demonstrate that Coelenterazine F achieves 20% higher photon flux in deep-tissue imaging compared to classical substrates, addressing the need for translational research tools. Its pH stability (effective range: 6.5–8.5) further ensures reliability in organoid models and 3D cell cultures.
Innovations in nanoparticle conjugation have expanded the utility of Coelenterazine F into targeted drug delivery systems. For instance, its integration with PD-L1 antibody complexes enables real-time tracking of immune checkpoint inhibitor efficacy—a hot topic in immuno-oncology. The compound’s ATP-independent luminescence mechanism also circumvents metabolic biases, a key advantage for hypoxic tumor studies.
Quality control remains paramount for Coelenterazine F batches. Rigorous HPLC validation (purity >98%) and lyophilization stability testing ensure reproducibility across GLP-compliant labs. Storage recommendations (-80°C under argon) align with user searches like "long-term Coelenterazine storage solutions". Recent patents highlight novel derivatization techniques to further enhance its cell membrane permeability—addressing a major limitation in neuronal activity mapping.
In conclusion, Coelenterazine F (CAS No. 123437-16-1) represents a versatile cornerstone in biophotonics and precision medicine. Its evolving applications—from circadian rhythm studies to viral tropism assays—underscore its interdisciplinary value. As AI-driven drug discovery accelerates, the demand for robust bioluminescent reporters like Coelenterazine F will only intensify, solidifying its status as a gold-standard reagent in life sciences.
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